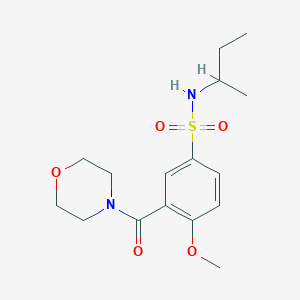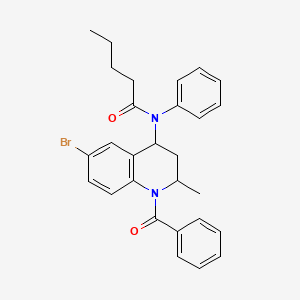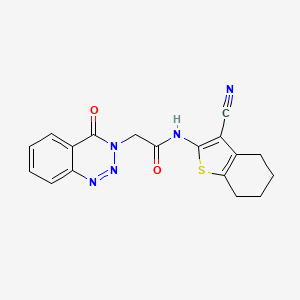
2,2'-Methylenebis(4,6-dibromophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(4,6-dibromophenol) is an organic compound with the molecular formula C13H8Br4O2. It is a brominated phenol derivative, known for its flame-retardant properties. This compound is used in various industrial applications due to its ability to inhibit combustion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-Methylenebis(4,6-dibromophenol) can be synthesized through the bromination of 2,2’-methylenebis(phenol). The reaction typically involves the use of bromine in an acetic acid medium. The process is carried out at room temperature, and the reaction time is approximately 2 hours .
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(4,6-dibromophenol) involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The bromination reaction is carefully controlled to prevent over-bromination and to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(4,6-dibromophenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(4,6-dibromophenol) has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics
Mecanismo De Acción
The flame-retardant properties of 2,2’-Methylenebis(4,6-dibromophenol) are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound also forms a char layer on the material’s surface, which acts as a barrier to heat and oxygen.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2,6-dibromophenol): Similar in structure but with different bromination patterns.
2,4,6-Tribromophenol: Another brominated phenol with flame-retardant properties.
Uniqueness
2,2’-Methylenebis(4,6-dibromophenol) is unique due to its specific bromination pattern, which provides a balance between flame retardancy and material compatibility. Its structure allows for effective flame inhibition while maintaining the integrity of the material it is used in .
Propiedades
Número CAS |
57863-93-1 |
|---|---|
Fórmula molecular |
C13H8Br4O2 |
Peso molecular |
515.8 g/mol |
Nombre IUPAC |
2,4-dibromo-6-[(3,5-dibromo-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H8Br4O2/c14-8-2-6(12(18)10(16)4-8)1-7-3-9(15)5-11(17)13(7)19/h2-5,18-19H,1H2 |
Clave InChI |
FHTRYIHBMTYTQT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12488352.png)


![1,5-dimethyl-4-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12488368.png)

![ethyl 2-(morpholin-4-yl)-5-({[3-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12488379.png)
![4-(biphenyl-4-yl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488389.png)
![[3-(dimethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl](4-methoxyphenyl)methanone](/img/structure/B12488390.png)
![Ethyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12488396.png)

![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,3-dichlorobenzamide](/img/structure/B12488431.png)
![3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one](/img/structure/B12488444.png)

![4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione](/img/structure/B12488448.png)
